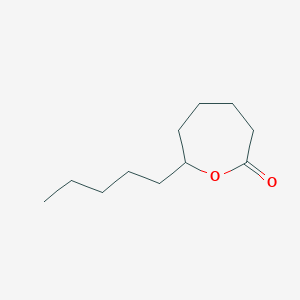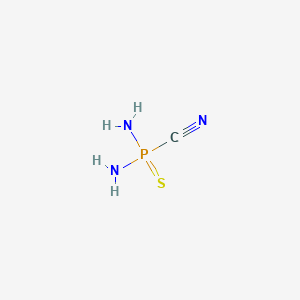
Phosphine oxide, tris(2,6-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, also known as tris(2,6-dimethoxyphenyl)phosphine oxide, is a chemical compound with the molecular formula C24H27O7P. It is characterized by the presence of three 2,6-dimethoxyphenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its unique chemical properties and has found applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, tris(2,6-dimethoxyphenyl)-, typically involves the reaction of tris(2,6-dimethoxyphenyl)phosphine with an oxidizing agent. One common method is the oxidation of tris(2,6-dimethoxyphenyl)phosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for phosphine oxide, tris(2,6-dimethoxyphenyl)-, are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, although this is less common due to the stability of the phosphine oxide group.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Tris(2,6-dimethoxyphenyl)phosphine.
Substitution: Nitrated, sulfonated, or halogenated derivatives of phosphine oxide, tris(2,6-dimethoxyphenyl)-.
Applications De Recherche Scientifique
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, although specific biological applications are less documented.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of phosphine oxide, tris(2,6-dimethoxyphenyl)-, primarily involves its role as a ligand in catalytic processes. The compound coordinates to metal centers, stabilizing reactive intermediates and facilitating various chemical transformations. The presence of electron-donating methoxy groups enhances its nucleophilicity and ability to participate in catalytic cycles .
Comparaison Avec Des Composés Similaires
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, can be compared with other similar compounds such as:
Tris(2,4,6-trimethoxyphenyl)phosphine oxide: Similar structure but with additional methoxy groups, leading to different electronic properties and reactivity.
Tris(2-methoxyphenyl)phosphine oxide: Fewer methoxy groups, resulting in lower electron density and different catalytic behavior.
Tris(4-methoxyphenyl)phosphine oxide: Positional isomer with methoxy groups in the para position, affecting steric and electronic properties.
These comparisons highlight the unique electronic and steric properties of phosphine oxide, tris(2,6-dimethoxyphenyl)-, which contribute to its distinct reactivity and applications in various fields of research.
Propriétés
Numéro CAS |
120933-27-9 |
|---|---|
Formule moléculaire |
C24H27O7P |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
2-bis(2,6-dimethoxyphenyl)phosphoryl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C24H27O7P/c1-26-16-10-7-11-17(27-2)22(16)32(25,23-18(28-3)12-8-13-19(23)29-4)24-20(30-5)14-9-15-21(24)31-6/h7-15H,1-6H3 |
Clé InChI |
WBGGWSGPBCFTSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)P(=O)(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)




![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)






